molecular formula C100H152N34O19S4 B055969 Tachyplesin II CAS No. 125139-69-7

Tachyplesin II

Cat. No. B055969
CAS RN: 125139-69-7
M. Wt: 2262.8 g/mol
InChI Key: VMAGWLOHJBPKIA-DAESJHERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tachyplesin II is a small peptide that was first discovered in the hemocytes of the horseshoe crab, Tachypleus tridentatus. It belongs to the family of antimicrobial peptides and possesses potent antimicrobial activity against a broad range of microorganisms, including bacteria, fungi, and viruses. Tachyplesin II has been extensively studied for its potential applications in the field of biotechnology and medicine.

Mechanism of Action

Tachyplesin II exerts its antimicrobial activity by disrupting the integrity of the microbial cell membrane. It binds to the negatively charged lipids on the surface of the microbial cell membrane, causing membrane destabilization and cell lysis. Tachyplesin II also possesses immunomodulatory activity, as it can stimulate the production of cytokines and chemokines by immune cells.
Biochemical and Physiological Effects:
Tachyplesin II has been shown to possess a number of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. Tachyplesin II has also been shown to possess anti-inflammatory activity, as it can inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Tachyplesin II in lab experiments is its potent antimicrobial activity against a broad range of microorganisms. This makes it a useful tool for studying the mechanisms of microbial pathogenesis and for developing novel antimicrobial agents. However, one limitation of using Tachyplesin II in lab experiments is its potential cytotoxicity, as it can also disrupt the membranes of mammalian cells.

Future Directions

There are a number of potential future directions for research on Tachyplesin II. One area of research is the development of novel antimicrobial agents based on the structure and function of Tachyplesin II. Another area of research is the development of Tachyplesin II-based therapies for cancer and other diseases. Additionally, further research is needed to elucidate the mechanisms of action of Tachyplesin II and to identify potential side effects and toxicities associated with its use.

Synthesis Methods

Tachyplesin II can be synthesized using solid-phase peptide synthesis (SPPS) or recombinant DNA technology. SPPS involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Recombinant DNA technology involves the expression of the peptide in a host organism using genetic engineering techniques.

Scientific Research Applications

Tachyplesin II has been studied for its potential applications in the field of biotechnology and medicine. It has been shown to possess potent antimicrobial activity against a broad range of microorganisms, making it a potential candidate for the development of novel antimicrobial agents. Tachyplesin II has also been studied for its potential applications in cancer therapy, as it has been shown to possess antitumor activity in vitro and in vivo.

properties

CAS RN

125139-69-7

Product Name

Tachyplesin II

Molecular Formula

C100H152N34O19S4

Molecular Weight

2262.8 g/mol

IUPAC Name

(1R,4S,7S,10S,13R,18R,21S,24S,27S,30R,33S,39S,42S)-21-(4-aminobutyl)-13-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-10-benzyl-33-[(2S)-butan-2-yl]-N-[(3S)-6-carbamimidamido-2-oxohexan-3-yl]-7,24,39-tris(3-carbamimidamidopropyl)-27,42-bis[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide

InChI

InChI=1S/C100H152N34O19S4/c1-6-54(4)80-95(153)132-77-52-157-156-51-76(92(150)127-71(44-57-29-33-60(136)34-30-57)86(144)121-66(26-16-40-115-98(107)108)82(140)119-48-78(138)133-80)131-94(152)79(53(2)3)134-85(143)69(28-18-42-117-100(111)112)124-87(145)70(43-56-19-8-7-9-20-56)126-91(149)75(130-89(147)73(46-59-47-118-65-23-11-10-21-62(59)65)125-81(139)63(102)22-14-38-113-96(103)104)50-155-154-49-74(90(148)120-64(55(5)135)25-15-39-114-97(105)106)129-84(142)67(24-12-13-37-101)122-83(141)68(27-17-41-116-99(109)110)123-88(146)72(128-93(77)151)45-58-31-35-61(137)36-32-58/h7-11,19-21,23,29-36,47,53-54,63-64,66-77,79-80,118,136-137H,6,12-18,22,24-28,37-46,48-52,101-102H2,1-5H3,(H,119,140)(H,120,148)(H,121,144)(H,122,141)(H,123,146)(H,124,145)(H,125,139)(H,126,149)(H,127,150)(H,128,151)(H,129,142)(H,130,147)(H,131,152)(H,132,153)(H,133,138)(H,134,143)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H4,111,112,117)/t54-,63-,64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,79-,80-/m0/s1

InChI Key

VMAGWLOHJBPKIA-DAESJHERSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C

SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C

sequence

RWCFRVCYRGICYRKCR

synonyms

RGD-tachyplesin
tachyplesin
tachyplesin I
tachyplesin II
tachyplesin III
tachyplesin peptide, Tachypleus tridentatus

Origin of Product

United States

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